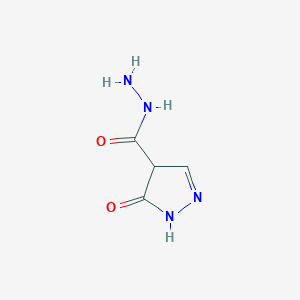

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide

Description

Properties

CAS No. |

395662-74-5 |

|---|---|

Molecular Formula |

C4H6N4O2 |

Molecular Weight |

142.12 g/mol |

IUPAC Name |

5-oxo-1,4-dihydropyrazole-4-carbohydrazide |

InChI |

InChI=1S/C4H6N4O2/c5-7-3(9)2-1-6-8-4(2)10/h1-2H,5H2,(H,7,9)(H,8,10) |

InChI Key |

GDVRHFTYFXLDEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=O)C1C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to obtain the desired pyrazole derivative.

Industrial Production Methods

Industrial production of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, showing promising results.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

This data suggests potential for development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 5-Oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide | 48 | 82 | 1.71 |

The selectivity towards COX-2 suggests it may offer therapeutic benefits with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs .

Material Science

Applications in Polymer Chemistry

Due to its reactive functional groups, 5-Oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide can be utilized in the development of new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazole derivatives, including 5-Oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives .

Case Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory mechanism of action of this compound. It was shown to significantly reduce inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituents. Below is a comparison with structurally related compounds:

Key Observations :

- Carbothioamide vs. Carbohydrazide : Carbothioamide derivatives (e.g., ) exhibit sulfur-mediated interactions but lack the hydrogen-bonding capacity of carbohydrazides. This may reduce solubility but enhance membrane permeability.

Physicochemical Properties

Crystallographic and Stability Data

- Dihedral Angles : The title compound’s pyrazoline and benzene rings form a dihedral angle of 14.36°, minimizing steric strain . Comparable derivatives (e.g., ) show angles <20°, indicating conserved planarity.

- Hydrogen Bonding: Intramolecular N–H⋯O bonds in carbohydrazides stabilize the enol form, whereas carbothioamides rely on N–H⋯S interactions .

Biological Activity

5-Oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide, a member of the pyrazole family, exhibits a range of significant biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 395662-74-5 |

| Molecular Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

| IUPAC Name | 5-oxo-1,4-dihydropyrazole-4-carbohydrazide |

| Canonical SMILES | C1=NNC(=O)C1C(=O)NN |

Synthesis

The synthesis of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide typically involves the cyclization of hydrazine derivatives with carbonyl compounds. Common methods include Claisen–Schmidt-type aldol-crotonic condensation followed by cyclization with hydrazine hydrate in acetic acid.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide, exhibit potent anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of A549 lung cancer cells in a dose-dependent manner . The incorporation of the carbohydrazide moiety enhances this activity by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for several derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The presence of specific substituents on the pyrazole ring influences the antimicrobial efficacy, with certain modifications leading to enhanced activity against bacterial strains .

Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. Compounds similar to 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide have shown effectiveness in reducing tumor necrosis factor (TNF)-α and interleukin (IL)-6 levels in experimental models, indicating potential for treating inflammatory conditions .

The biological activities of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide are attributed to its interaction with specific molecular targets. For example, it may inhibit enzymes involved in purine metabolism such as xanthine oxidase, which plays a critical role in inflammation and oxidative stress .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that salicylaldehyde-pyrazole-carbohydrazide derivatives significantly inhibited A549 cell proliferation through apoptosis induction .

- Antimicrobial Evaluation : Another research article reported that pyrazole derivatives exhibited strong antimicrobial activity against E. coli, S. aureus, and other pathogens with varying MIC values, highlighting their potential as therapeutic agents against infections .

- Anti-inflammatory Studies : A series of pyrazole derivatives were evaluated for anti-inflammatory effects, showing substantial inhibition of inflammatory cytokines compared to standard drugs like dexamethasone .

Q & A

Q. What are the standard synthetic routes for 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine can undergo cyclization in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by hydrolysis to yield the carbohydrazide derivative . Alternative routes involve hydrazine hydrate treatment of azido-pyrazole carbaldehydes under reflux conditions .

Q. Which spectroscopic and structural characterization methods are recommended for this compound?

Key techniques include:

Q. What safety precautions are critical during synthesis and handling?

Standard protocols include:

Q. What are the common derivatives of this compound, and what are their applications?

Derivatives include sulfonated analogs (e.g., sodium salts) for improved solubility and tetrazole-fused systems for enhanced bioactivity . These are often explored as precursors for antimicrobial or antitumor agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide?

- Catalytic additives : Phosphorous oxychloride (POCl₃) can enhance cyclization efficiency by acting as a dehydrating agent .

- Temperature control : Reflux conditions (e.g., in ethanol) promote complete reaction, while room-temperature reactions may require iodine as a catalyst for selective product formation .

Q. How can discrepancies between spectral data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. A combined approach using:

- DFT calculations to model tautomeric equilibria .

- Variable-temperature NMR to track conformational changes .

- Comparative crystallography of derivatives with similar substituents .

Q. What strategies address solubility challenges in biological activity studies?

- Sulfonation : Introducing sulfonate groups (e.g., at phenyl substituents) improves aqueous solubility .

- Co-crystallization : Using hydrophilic co-formers (e.g., cyclodextrins) to enhance bioavailability .

Q. How can computational methods enhance understanding of this compound's reactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for hydrazide formation .

- Molecular docking : Screens potential biological targets by modeling interactions with enzymes like carbonic anhydrase .

Q. How should researchers design biological activity assays for pyrazole-carbohydrazide derivatives?

Q. How can research on this compound be linked to broader theoretical frameworks?

- Mechanistic studies : Align with reaction intermediate theory (RIT) to explain cyclization pathways .

- Structure-activity relationships (SAR) : Connect substituent effects to bioactivity trends using Hammett or Craig plots .

Methodological Notes

- Data Contradictions : Cross-validate spectral and crystallographic data using hybrid experimental-computational workflows .

- Advanced Synthesis : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times and waste .

- Theoretical Linking : Frame hypotheses around pyrazole's role as a bioisostere for imidazole in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.